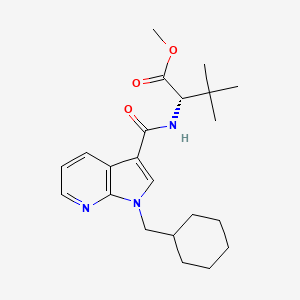
Mdmb-chm7aica
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
MDMB-CHM7AICA 的合成涉及多个步骤,包括使用酰氯(如草酰氯、亚硫酰氯和 HATU)将氨基酸与 1-(环己基甲基)-1H-吡咯并[2,3-b]吡啶-3-羧酸偶联 。反应条件通常包括控制温度和特定的反应时间,以确保最终产物的纯度和产率。工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的效率和产率进行了优化。
化学反应分析
MDMB-CHM7AICA 经历各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。
还原: 此反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。
取代: 此反应涉及用另一种原子或原子团取代一个原子或原子团。常见的试剂包括卤素或亲核试剂。
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能导致形成羟基化衍生物,而还原可能产生脱羟基化产物。
科学研究应用
MDMB-CHM7AICA 用于各种科学研究应用,包括:
化学: 它用作分析参考标准,用于法医和毒理学研究中合成大麻素的鉴定和定量.
生物学: 它用于研究合成大麻素对生物系统的影响,包括它们与大麻素受体的相互作用.
医学: 对 this compound 的研究有助于了解合成大麻素的药理作用,这可以帮助开发治疗剂。
作用机制
MDMB-CHM7AICA 作为大麻素受体(特别是 CB1 受体)的有效激动剂 。它通过与这些受体结合并激活它们来发挥作用,从而导致各种生理和心理效应。 参与其中的分子靶标和途径包括内源性大麻素系统,它在调节情绪、食欲、疼痛感觉和其他生理过程方面起着至关重要的作用 .
相似化合物的比较
MDMB-CHM7AICA 在结构上与其他合成大麻素(如 MDMB-CHMICA 和 AB-CHMINACA)相似 。它在其特定的化学结构上是独一无二的,其中包含吡咯并[2,3-b]吡啶部分,而不是其他合成大麻素中发现的吲哚或吲唑部分。这种结构差异可能导致其药理作用和效力的变化。
类似化合物
- MDMB-CHMICA
- AB-CHMINACA
- JWH-018
- AMB-CHMINACA
This compound 独特结构和对大麻素受体的有效激动剂活性使其成为研究和法医应用中的一种有价值的化合物。
属性
分子式 |
C22H31N3O3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)18(21(27)28-4)24-20(26)17-14-25(13-15-9-6-5-7-10-15)19-16(17)11-8-12-23-19/h8,11-12,14-15,18H,5-7,9-10,13H2,1-4H3,(H,24,26)/t18-/m1/s1 |
InChI 键 |
LPQOUUHLFALSOP-GOSISDBHSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
规范 SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


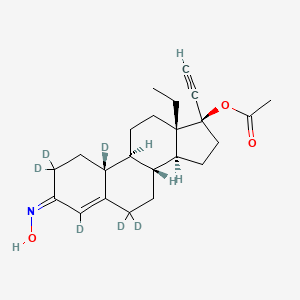

![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
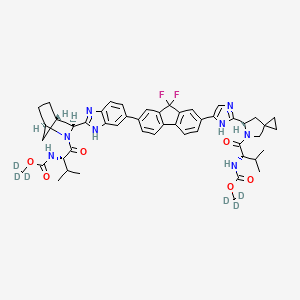
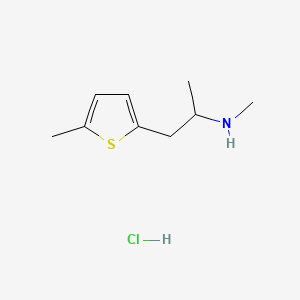

![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)
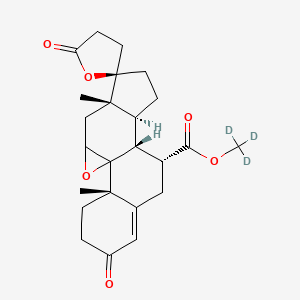

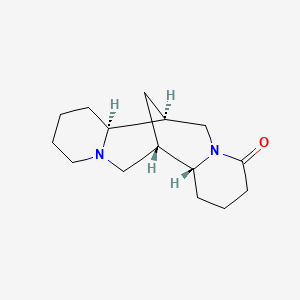

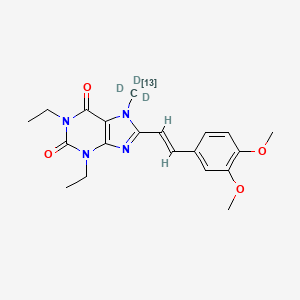
![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)
